trifluoro(phenyloxonio)boranuide
Description
Properties
IUPAC Name |
trifluoro(phenyloxonio)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOKEVRBSIGDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([OH+]C1=CC=CC=C1)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-44-1, 106951-44-4 | |
| Record name | (T-4)-Trifluoro(phenol)boron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, reaction products with boron trifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106951444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, reaction products with boron trifluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Systematic Nomenclature, Structural Characterization, and Bonding Analysis of Trifluoro Phenyloxonio Boranuide
IUPAC Nomenclature and Common Designations for Boron Trifluoride Phenol (B47542) Complex
The compound formed from the reaction of boron trifluoride and phenol is systematically named trifluoro(phenyloxonio)boranuide . However, it is more commonly referred to by several other names. These include Boron trifluoride-phenol complex , often with a stoichiometric ratio indicated, such as Boron trifluoride-phenol complex (1:2) . chemicalbook.comguidechem.com Other designations include phenol, trifluoroborane and BF3 Phenol Complexes . chemicalbook.com The complex is assigned the CAS Number 462-05-5. chemicalbook.comguidechem.com
The molecular formula for the 1:1 adduct is C6H6BF3O, while the 1:2 complex is represented as C12H12BF3O2. guidechem.comamericanelements.com It is typically encountered as a red-brown to dark-brown or colorless liquid. guidechem.comamericanelements.com
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are pivotal in determining the structure of the boron trifluoride phenol complex in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
NMR spectroscopy is a powerful tool for studying the formation and structure of boron trifluoride complexes in solution. mcmaster.ca Both ¹H and ¹⁹F NMR are particularly informative. For instance, in the reaction of B(C₆F₅)₃ with water, ¹H NMR shows a resonance for the bound water protons at 4.57 ppm, a significant shift from free water at 0.4 ppm. researchgate.net Similarly, ¹⁹F NMR spectra show an upfield shift and broadening of signals upon complex formation, indicating the change in the electronic environment of the fluorine atoms. researchgate.net
Studies on various BF₃ adducts have utilized ¹H, ¹¹B, and ¹⁹F NMR to confirm the proposed structures and the number of coordinated BF₃ molecules. chemrxiv.org The ¹¹B NMR chemical shifts are particularly sensitive to the coordination environment of the boron atom, with tetra-coordinate boron species appearing at higher fields than tri-coordinate species. sdsu.edu For example, the formation of the tetravalent BCF:OH₂ complex is confirmed by an upfield shifted ¹¹B NMR signal at δ = -1.6 ppm. researchgate.net
Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the bonding and structural changes upon complexation. The formation of the B-O bond in the this compound complex and the concomitant changes in the vibrational modes of both the phenol and boron trifluoride moieties can be observed.
In a study of bis-phenols, it was noted that IR and Raman spectra are complementary and can be used to differentiate between similar structures. mdpi.com For instance, the C-C-C trigonal bending and puckering modes in the phenol rings would be affected by complexation with BF₃. The Raman spectrum of gaseous boron trifluoride itself shows a prominent line at 888 cm⁻¹, which is assigned to a fundamental vibrational mode. caltech.edu Upon complexation, the vibrational frequencies of the B-F bonds are expected to shift, providing information about the strength of the newly formed B-O bond and the degree of pyramidalization at the boron center. scielo.org.za
Diffraction Techniques for Solid-State Structural Determination
While spectroscopic methods are ideal for solution-state analysis, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Advanced Computational and Theoretical Approaches to Electronic Structure
Computational chemistry offers a powerful means to complement experimental findings and to gain a deeper understanding of the electronic structure and bonding in the this compound complex.
Ab initio and Density Functional Theory (DFT) calculations are widely used to model the structures, interaction energies, and vibrational spectra of Lewis acid-base complexes. scielo.org.zapreprints.orgmdpi.com For BF₃ adducts, these calculations can predict the geometry of the complex, including the extent of pyramidalization at the boron atom and the elongation of the B-F bonds upon complexation. scielo.org.za
Theoretical studies on the electronic structure of boron trifluoride itself show that the interaction with a Lewis base involves the donation of electron density from an orbital on the base to a vacant p-orbital on the boron atom. scielo.org.zarsc.org Computational models can also be used to analyze the charge transfer that occurs upon complex formation and to calculate the enthalpy of adduct formation, providing a theoretical measure of the Lewis basicity of phenol towards boron trifluoride. researchgate.netresearchgate.net These theoretical approaches have been successfully applied to understand the bonding in a variety of BF₃ complexes with oxygen-containing Lewis bases. scielo.org.za
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Molecular Orbital Theory Applications
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Synthetic Pathways and Methodological Advancements for the Formation of Trifluoro Phenyloxonio Boranuide
Direct Adduct Formation Protocols from Boron Trifluoride and Phenol (B47542)
The most straightforward method for the synthesis of trifluoro(phenyloxonio)boranuide is the direct reaction between phenol (C₆H₅OH) and boron trifluoride (BF₃). Boron trifluoride, a potent Lewis acid, readily reacts with phenol, which acts as a Lewis base through its hydroxyl group. This reaction can be represented as:
C₆H₅OH + BF₃ ⇌ C₆H₅O⁺H-BF₃⁻
This equilibrium lies at the heart of the adduct formation. The reaction is typically carried out by introducing gaseous boron trifluoride into a solution of phenol in a suitable solvent or by using a more convenient source of BF₃, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂).
One general protocol involves dissolving phenol in an inert solvent and then bubbling a stream of BF₃ gas through the solution. The reaction is often exothermic, and temperature control may be necessary to prevent side reactions. The formation of the adduct can also be achieved by adding BF₃·O(C₂H₅)₂ to a solution of phenol. The etherate serves as a carrier for the volatile and corrosive BF₃ gas, making it easier and safer to handle in a laboratory setting.
A known variation of this complex is the boron trifluoride-phenol complex with a 1:2 stoichiometry (BF₃ · 2C₆H₅OH), which is described as a colorless and transparent liquid. This suggests that the stoichiometry of the reactants can influence the nature of the resulting complex.
Optimized Reaction Conditions and Solvent Effects on Complexation Efficiency
The efficiency of this compound formation is significantly influenced by reaction conditions such as solvent, temperature, and stoichiometry. The choice of solvent is critical as it can affect the solubility of the reactants and the stability of the resulting complex.
Solvent Effects:
Non-polar, aprotic solvents like dichloromethane (B109758), 1,2-dichloroethane, and hexane (B92381) are often employed to minimize interference with the Lewis acid-base interaction. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), can also be used, although they can compete with phenol for coordination to the BF₃. A study on the enthalpies of adduct formation between BF₃ and various organic bases in dichloromethane (DCM) highlights the importance of specific solvation effects. mdpi.com The interaction between the solvent and the reactants or the adduct can influence the thermodynamics of the complexation. mdpi.com For instance, the formation of hydrogen bonds between the solvent and the phenol or the adduct can stabilize or destabilize the complex. mdpi.com
Temperature:
The formation of the adduct is typically favored at lower temperatures due to the exothermic nature of the Lewis acid-base complexation. Reactions are often initiated at 0 °C or even lower and then allowed to warm to room temperature. However, in some applications where the complex is used as a catalyst, elevated temperatures may be employed. For example, in the BF₃·OEt₂-mediated acylation of phenols, reactions are carried out at higher temperatures, indicating the stability of the complex under these conditions. researchgate.net
Stoichiometry:
The molar ratio of phenol to boron trifluoride is a key parameter. While a 1:1 adduct is the primary subject, the formation of a 1:2 complex (BF₃ to phenol) has also been reported. Precise control over the stoichiometry is crucial for selectively synthesizing the desired adduct and avoiding the formation of byproducts.
Table 1: Illustrative Reaction Conditions for BF₃-Phenol Adduct Formation
| Parameter | Condition | Rationale |
| BF₃ Source | BF₃ gas, BF₃·O(C₂H₅)₂ | Gaseous BF₃ allows for direct reaction; the etherate is a more convenient and safer alternative. |
| Solvent | Dichloromethane, Hexane, 1,2-Dichloroethane | Inert solvents that do not compete with phenol for coordination to BF₃. |
| Temperature | 0 °C to room temperature | The exothermic reaction is controlled at lower temperatures to maximize adduct formation. |
| Stoichiometry | 1:1 or 1:2 (BF₃:Phenol) | A 1:1 ratio is targeted for this compound; other ratios can lead to different complexes. |
Strategies for Isolation, Purification, and Stabilization of the Complex
The isolation and purification of this compound can be challenging due to its potential instability and moisture sensitivity. The boron-oxygen bond can be susceptible to hydrolysis, and the complex may dissociate back into its constituent Lewis acid and base.
Isolation:
If the adduct precipitates from the reaction mixture, it can be isolated by filtration under an inert atmosphere (e.g., nitrogen or argon). If it remains in solution, the solvent can be removed under reduced pressure. However, care must be taken as the complex can be volatile or may decompose upon heating.
Purification:
Purification methods depend on the physical state and stability of the adduct.
Recrystallization: If the adduct is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent is critical to ensure good solubility at higher temperatures and poor solubility at lower temperatures.
Distillation: For liquid adducts, vacuum distillation can be employed. This method is particularly useful for separating the adduct from non-volatile impurities.
Adsorption/Desorption: In some industrial processes, BF₃ and its complexes are recovered using adsorption techniques. For instance, a method for recovering boron trifluoride from a boron trifluoride phenol complex involves adsorption onto lithium fluoride (B91410) followed by thermal desorption. google.com This indicates that solid adsorbents can be used to capture and release the complex. Another patented process describes the use of a mixture of boric and sulfuric acids to absorb boron trifluoride from a gas stream, which can then be separated by distillation. google.com
Stabilization:
The primary challenge in handling this compound is its sensitivity to moisture. All manipulations should be carried out under anhydrous conditions using dried glassware and solvents. Storing the complex under an inert atmosphere at low temperatures can help to prolong its shelf life.
Table 2: Purification Strategies for this compound
| Method | Description | Applicability |
| Filtration | Separation of a solid adduct from the reaction solvent. | Solid, insoluble adducts. |
| Solvent Removal | Evaporation of the solvent under reduced pressure. | Soluble, non-volatile adducts. |
| Recrystallization | Dissolving the solid adduct in a hot solvent and allowing it to crystallize upon cooling. | Solid adducts. |
| Vacuum Distillation | Separation of liquid components based on boiling points under reduced pressure. | Liquid, thermally stable adducts. |
| Adsorption | Selective binding of the complex to a solid support followed by elution or thermal release. | Both laboratory and industrial scale purification. |
Comparative Analysis of Different Synthetic Approaches
The choice of synthetic approach for this compound depends on factors such as the scale of the reaction, available equipment, and safety considerations.
Direct Use of BF₃ Gas vs. BF₃ Etherate:
BF₃ Gas: This method offers a direct and potentially higher-yielding route as there are no competing Lewis bases (like diethyl ether). However, it requires specialized equipment for handling a corrosive and toxic gas. This approach is often favored in industrial settings where large quantities are needed and the necessary infrastructure is in place.
BF₃ Etherate: This is the more common laboratory-scale method due to its convenience and enhanced safety. The etherate is a liquid that is easier to measure and transfer. The main drawback is the potential for the ether to compete with phenol for coordination to BF₃, which might affect the reaction equilibrium and yield. The diethyl ether must also be removed from the final product.
Alternative Starting Materials:
While direct adduct formation is the primary focus, it is worth noting that related aryl trifluoroborate salts can be synthesized through other routes, such as the reaction of arylboronic acids with sources of fluoride. For example, arylboronic acids can be converted to their corresponding trifluoroborate salts using potassium hydrogen fluoride (KHF₂). nih.gov However, this produces a different class of compound (an organotrifluoroborate) and is not a direct synthesis of the phenol adduct.
Chemical Reactivity Profiles and Mechanistic Investigations of Trifluoro Phenyloxonio Boranuide
Lewis Acidity and Electrophilic Activation Capabilities
The Lewis acidity of trifluoro(phenyloxonio)boranuide is fundamentally derived from the boron trifluoride (BF₃) unit. BF₃ is a potent Lewis acid due to the electron-deficient nature of the boron atom, which possesses an empty p-orbital. wikipedia.org Upon forming an adduct with a Lewis base, such as a phenoxide ion, the boron atom becomes tetracoordinate, and its Lewis acidity is moderated. However, the adduct can still function as a source of BF₃, which is a powerful electrophilic activator.
The this compound adduct exists in equilibrium with its constituent Lewis acid and base. This equilibrium means that in solution, a certain concentration of free BF₃ is present, which can activate electrophiles. This capability is analogous to the well-documented behavior of boron trifluoride etherate (BF₃·OEt₂), a common laboratory reagent that serves as a convenient source of BF₃ for a wide range of chemical transformations. core.ac.ukborates.today The activation process typically involves the coordination of BF₃ to a functional group, such as a carbonyl or an ether, rendering it more susceptible to nucleophilic attack. For instance, BF₃ is known to catalyze the acylation of indoles and the formation of carbon-carbon bonds in aldol-type reactions by activating the carbonyl group of an aldehyde or ketone. gvsu.edulibretexts.org
The strength of the Lewis acid plays a crucial role in its activating capability. While BF₃ is a strong Lewis acid, its effective acidity can be tuned by the nature of the Lewis base it is complexed with. In the case of this compound, the phenoxide is a relatively strong Lewis base, which means the equilibrium may lie towards the adduct side, resulting in a lower concentration of free BF₃ compared to adducts with weaker bases. Nevertheless, the presence of even catalytic amounts of BF₃ can be sufficient to promote a variety of organic reactions.
Role in Proton Transfer and Brønsted Acidity in Solution
The this compound adduct can play a significant role in proton transfer reactions, primarily through the influence of its dissociation products and interaction with protic species in solution. While the adduct itself is not a Brønsted acid, its interaction with acids can lead to the generation of species that are.
Phenol (B47542) is a weak acid, and its acidity is enhanced upon coordination to a Lewis acid like BF₃. libretexts.orgchemguide.co.uk In the presence of a proton source, the phenoxy oxygen of the this compound adduct can be protonated. This protonation would lead to the formation of phenol and the release of BF₃. The liberated BF₃ can then react with water or other protic solvents to form highly acidic species. For example, the reaction of BF₃ with water generates boron trifluoride monohydrate (BF₃·H₂O), which is considered a superacid. researchgate.net This complex can then act as a potent proton donor in solution.
Dissociation of the adduct: [PhOBF₃]⁻ ⇌ PhO⁻ + BF₃
Protonation of phenoxide: PhO⁻ + H⁺ ⇌ PhOH
Formation of a Brønsted superacid: BF₃ + H₂O ⇌ BF₃·H₂O ⇌ H⁺ + [BF₃OH]⁻
Mechanisms of Coordination with Various Substrates
The coordination of this compound with various substrates is primarily dictated by the Lewis acidic nature of the boron trifluoride that is in equilibrium with the adduct. The mechanism of coordination typically involves the displacement of the phenoxide ligand by another Lewis base present in the reaction mixture. This process is analogous to ligand exchange reactions observed with other BF₃ adducts, such as boron trifluoride etherate.
The general mechanism can be represented as:
[PhOBF₃]⁻ + L ⇌ [L-BF₃] + PhO⁻
Where 'L' is a Lewis basic substrate, such as an ether, ketone, or amine. The position of this equilibrium depends on the relative Lewis basicity of the phenoxide ion and the incoming ligand 'L'.
Studies on the coordination of BF₃ with phenols have shown that complex formation occurs on the oxygen atom. rsc.org In some cases, the resulting adduct can undergo tautomerization. For example, the BF₃ complex of orcinol (B57675) has been shown to yield the BF₃-complex of 3-hydroxy-5-methylcyclohexa-2,5-dienone. rsc.org This indicates that the coordination of BF₃ can influence the electronic structure of the aromatic ring and facilitate rearrangements.
The coordination of BF₃ to a substrate enhances its electrophilicity, making it more susceptible to nucleophilic attack. This is the underlying principle for the use of BF₃ adducts as catalysts in a variety of organic reactions, including Friedel-Crafts acylations and alkylations, and ether cleavage reactions. core.ac.ukgvsu.edunih.govnih.govpearson.com
Dissociation and Regeneration Pathways of Boron Trifluoride
The dissociation of boron trifluoride (BF₃) from the this compound adduct is a crucial aspect of its reactivity, as it liberates the active Lewis acid. The dissociation is an equilibrium process, and the position of the equilibrium is influenced by several factors, including the strength of the Lewis base, the solvent, and the temperature.
Dissociation Pathway:
The primary dissociation pathway involves the heterolytic cleavage of the B-O bond, releasing the phenoxide anion and free BF₃:
[PhOBF₃]⁻ ⇌ PhO⁻ + BF₃
The stability of the adduct is related to the Lewis basicity of the phenoxide. Stronger Lewis bases form more stable adducts, shifting the equilibrium to the left and resulting in a lower concentration of free BF₃.
Regeneration of Boron Trifluoride:
The regeneration of BF₃ from the adduct can be facilitated by the presence of a stronger Lewis acid or by reaction with a protic acid. In the presence of a stronger Lewis acid, a transmetalation-like reaction can occur, displacing the BF₃.
Protonolysis, the cleavage of a bond by an acid, is another pathway for the regeneration of BF₃. wikipedia.org Treatment of the this compound adduct with a strong acid (HX) can lead to the protonation of the phenoxide ligand, forming phenol and releasing BF₃:
[PhOBF₃]⁻ + HX → PhOH + BF₃ + X⁻
This process is particularly relevant in acidic media or when the reaction generates acidic byproducts. The continuous regeneration of BF₃ allows it to act as a catalyst in various chemical transformations.
Influence of Reaction Medium on Reactivity and Selectivity
The reaction medium exerts a profound influence on the reactivity and selectivity of this compound. The solvent can affect the dissociation of the adduct, the Lewis acidity of the free BF₃, and the stability of reaction intermediates and transition states. libretexts.orgchemrxiv.orgresearchgate.netyoutube.comacs.org
Solvent Polarity and Coordinating Ability:
Polar, non-coordinating solvents (e.g., dichloromethane): These solvents can stabilize charged species and can increase the effective Lewis acidity of BF₃. chemrxiv.orgacs.org This is because the solvent can help to solvate the dissociated ions, shifting the equilibrium towards the formation of free BF₃.
Polar, coordinating solvents (e.g., acetonitrile, ethers): These solvents are themselves Lewis bases and can compete with the phenoxide ligand and the substrate for coordination to the BF₃. chemrxiv.orgresearchgate.netacs.org This can lead to the formation of solvent-BF₃ adducts, which may be less reactive than free BF₃. The strength of the solvent's coordination will determine the extent to which it deactivates the Lewis acid.
Aprotic, non-polar solvents (e.g., toluene, hexane): In these solvents, the dissociation of the ionic this compound may be limited. The reactivity will be highly dependent on the solubility of the adduct and the substrates.
Specific Solvation Effects:
The choice of solvent can therefore be used to modulate the reactivity and selectivity of reactions involving this compound. A careful consideration of the solvent's properties is essential for optimizing reaction conditions and achieving the desired outcome.
Applications of Trifluoro Phenyloxonio Boranuide in Advanced Organic Synthesis
Catalytic Utility in Carbon-Carbon Bond Forming Reactions
The activation of substrates by trifluoro(phenyloxonio)boranuide and similar BF3 complexes is a cornerstone of modern synthetic strategies for constructing carbon-carbon bonds. These catalysts are instrumental in several classical and contemporary named reactions.
Friedel-Crafts Alkylation and Acylation Processes
Boron trifluoride and its complexes are highly effective catalysts for Friedel-Crafts reactions. jeeadv.ac.in In acylation, the Lewis acid coordinates to the acylating agent, such as an anhydride (B1165640) or acyl halide, enhancing its electrophilicity and enabling the acylation of aromatic compounds. google.com This method is often preferred over those using catalysts like aluminum chloride due to milder reaction conditions and, in some cases, improved regioselectivity. nih.gov For instance, BF3 etherate has been successfully used for the regioselective 3-acylation of indoles with various anhydrides, affording the desired products in good to excellent yields. nih.gov The reaction proceeds smoothly with aliphatic, alicyclic, and aryl anhydrides. nih.gov
Similarly, in Friedel-Crafts alkylation, the catalyst activates an alkyl halide or alcohol, generating a carbocationic intermediate that is then attacked by an aromatic ring. nih.gov Boron trifluoride etherate has been shown to mediate the ethylation of aryl alcohols, providing a clean route to the corresponding aryl ethyl ethers with good yields. nih.gov The reaction tolerates a variety of functional groups, although the presence of ortho-amino or ortho-nitro groups can reduce yields due to chelation with the catalyst. nih.gov
Carbonyl Activations for Nucleophilic Additions
Lewis acid catalysis is crucial for activating carbonyl compounds toward attack by weak nucleophiles. Boron trifluoride complexes excel in this role, particularly in aldol-type reactions. In the Mukaiyama aldol (B89426) reaction, a silyl (B83357) enol ether adds to an aldehyde or ketone in the presence of a Lewis acid like BF3·OEt2. wikipedia.org The catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. This reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. wikipedia.org
Furthermore, BF3 has been shown to activate ketones, including challenging trifluoromethyl ketones, for nucleophilic addition. nih.govresearchgate.net While some methods use Lewis base activation of the nucleophile, Lewis acid activation of the electrophile is a common complementary strategy. nih.gov The activation of the carbonyl group by boron trifluoride lowers the energy barrier for the addition of various nucleophiles, including organolithium reagents and benzylboronates. nih.govacs.org
Cycloaddition Reactions and Their Stereochemical Control
Boron trifluoride is a widely used catalyst in cycloaddition reactions, most notably the Diels-Alder reaction, to enhance reaction rates and control stereoselectivity. nih.gov By coordinating to the dienophile, the Lewis acid lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). smu.edu This catalytic effect also tends to amplify the electronic factors that govern endo/exo selectivity, often leading to higher diastereoselectivity than in the uncatalyzed thermal reaction. nih.govresearchgate.net
Computational studies on the BF3-catalyzed Diels-Alder reaction between furan (B31954) and methyl vinyl ketone have shown that the catalyst facilitates a concerted but highly asynchronous transition state, enhancing endo selectivity. nih.gov BF3 has also been employed in [3+2] cycloaddition reactions, for example, in the synthesis of complex heterocyclic structures like 2-azabicyclo[2.1.1]hexanes from bicyclobutanes and aldimine esters. rsc.org
Dimerization, Oligomerization, and Polymerization of Olefins
As a strong Lewis acid, boron trifluoride is a classic initiator for the cationic polymerization of olefins. wikipedia.org It can initiate the polymerization of monomers like isobutylene (B52900) and other unsaturated compounds. dtic.mil The mechanism involves the generation of a carbocation from the olefin, which then propagates by adding to subsequent monomer units. The process is sensitive to the presence of a co-catalyst or promoter, which is often a protic species like water or an alcohol.
In the oligomerization of α-olefins, BF3, in combination with specific co-catalysts like alcohol alkoxylates, can be used to control the degree of oligomerization. google.com This allows for the selective production of dimers and trimers, which are valuable as synthetic lubricant base stocks. google.comacs.org Research has also explored BF3·OEt2 as an initiator for the polymerization of other monomers, such as 2-substituted-2-oxazolines, demonstrating its versatility in polymer chemistry.
Promotion of Functional Group Interconversions
Beyond its role in forming carbon-carbon bonds, this compound and its analogues are pivotal in promoting various functional group interconversions, often through the activation of heterocyclic systems.
Epoxide Cleavage and Ring-Opening Reactions
The reaction of epoxides with boron trifluoride etherate is a well-established method for promoting their rearrangement and ring-opening. medcraveonline.com The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds and facilitating nucleophilic attack or rearrangement. canterbury.ac.nz This activation can lead to a variety of outcomes depending on the substrate's structure and the reaction conditions.
One common transformation is the rearrangement of epoxides to carbonyl compounds, known as the Meinwald rearrangement. nih.gov Theoretical studies have detailed the complex pathways involved in these BF3-catalyzed rearrangements. nih.gov Another key application is the ring-opening of epoxides by various nucleophiles. researchgate.net The regioselectivity of the attack (at the more or less substituted carbon) is influenced by a combination of steric and electronic factors, which can be modulated by the choice of catalyst and solvent. canterbury.ac.nz This methodology provides access to a wide range of important 1,2-difunctionalized compounds, such as fluorohydrins and amino alcohols. researchgate.netresearchgate.net
Esterification and Transesterification Processes
Boron trifluoride and its complexes are highly effective catalysts for both esterification and transesterification reactions. Their strong Lewis acidic nature allows them to activate carboxylic acids and esters towards nucleophilic attack by alcohols.
In esterification reactions, the boron trifluoride coordinates to the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by an alcohol, leading to the formation of the corresponding ester. This method is particularly valued for its efficacy with a wide range of substrates, including aromatic, heterocyclic, and unsaturated acids. medcraveonline.com Boron trifluoride-methanol solutions, for instance, are particularly useful for the convenient preparation of methyl esters from carboxylic acids. sigmaaldrich.com The reaction often proceeds under mild conditions and can provide superior yields compared to other catalytic systems. medcraveonline.com
Transesterification, the process of converting one ester to another by reaction with an alcohol, is also efficiently catalyzed by boron trifluoride complexes. The mechanism is similar to esterification, involving Lewis acidic activation of the starting ester. This is an equilibrium-driven process, and to achieve high yields of the desired product, it is often necessary to use a large excess of the new alcohol or to remove one of the products from the reaction mixture. sigmaaldrich.com
The versatility of boron trifluoride-based catalysts in these processes is demonstrated by their application to a variety of substrates, as highlighted in the following table.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| p-Aminobenzoic acid | Ethanol | BF₃·OEt₂ | Ethyl p-aminobenzoate | High |
| Crotonic acid | Methanol (B129727) | BF₃·OEt₂ | Methyl crotonate | High |
| Adipic acid | n-Butanol | BF₃·OEt₂ | Dibutyl adipate | High |
Table 1: Representative Esterification Reactions Catalyzed by Boron Trifluoride Etherate.
Role as an Activating Agent in Condensation and Dehydration Reactions
Boron trifluoride etherate is a powerful activating agent for a variety of condensation and dehydration reactions. chemicalbook.comnih.govdrugfuture.com Its ability to function as a potent Lewis acid allows it to facilitate the formation of carbon-carbon and carbon-heteroatom bonds by activating substrates and promoting the elimination of water or other small molecules.
A classic example of its role in condensation reactions is the aldol reaction. In the Mukaiyama aldol reaction, a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst like boron trifluoride etherate. wikipedia.org The BF₃ activates the carbonyl component, making it more susceptible to nucleophilic attack by the silyl enol ether. This method offers a controlled way to form β-hydroxy carbonyl compounds, which are key intermediates in organic synthesis.
Furthermore, BF₃·OEt₂ is widely used to promote dehydration reactions, such as the conversion of alcohols to alkenes and the formation of ethers from alcohols. In these reactions, the Lewis acid coordinates to the hydroxyl group of the alcohol, transforming it into a good leaving group (H₂O-BF₃). This facilitates the elimination of water and the formation of the desired product. The reagent is also instrumental in cyclization reactions that proceed via intramolecular condensation or dehydration pathways. medcraveonline.com
| Substrate(s) | Reaction Type | Catalyst | Product |
| Cyclohexanone and a silyl enol ether | Mukaiyama Aldol Condensation | BF₃·OEt₂ | β-Hydroxy ketone |
| Cyclohexanol | Dehydration | BF₃·OEt₂ | Cyclohexene |
| Acyclic diol | Intramolecular Dehydration | BF₃·OEt₂ | Cyclic ether |
Table 2: Examples of Condensation and Dehydration Reactions Facilitated by Boron Trifluoride Etherate.
Stereoselective Transformations Mediated by Chiral Ligand Systems
While boron trifluoride itself is an achiral Lewis acid, it can be employed in stereoselective transformations when used in conjunction with chiral ligands. The general principle involves the formation of a chiral Lewis acid complex in situ, which then coordinates to the substrate in a stereochemically defined manner, directing the approach of the nucleophile to one face of the molecule over the other.
This strategy is applicable to a range of reactions, including aldol reactions, Diels-Alder cycloadditions, and reductions. The chiral ligand, often a bidentate or polydentate molecule containing stereocenters, binds to the boron center. The resulting chiral environment around the Lewis acidic site influences the transition state geometry of the reaction, leading to the preferential formation of one enantiomer or diastereomer of the product.
The effectiveness of such systems is highly dependent on the specific structure of the chiral ligand and its ability to create a well-defined and sterically biased coordination sphere around the boron atom. While specific examples directly involving this compound are not available, the principle is a cornerstone of modern asymmetric catalysis, and boron-based Lewis acids are frequently used in this context. wikipedia.org The development of new chiral ligands for use with Lewis acids like boron trifluoride remains an active area of research in the pursuit of highly efficient and selective catalytic systems for the synthesis of complex chiral molecules. sigmaaldrich.com
Theoretical and Computational Studies on Trifluoro Phenyloxonio Boranuide Systems
Density Functional Theory (DFT) Applications for Molecular Energetics and Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organoboron compounds. DFT calculations are pivotal in determining the optimized molecular geometry and energetics of trifluoro(phenyloxonio)boranuide.
Molecular Geometry: DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, the key parameters of interest would be the B-O, B-F, and C-O bond lengths, as well as the geometry around the boron and oxygen centers.
Energetics: The enthalpy of formation of the adduct between a phenoxy radical and a trifluoroborate anion can be calculated to assess its thermodynamic stability. rsc.org These calculations can also be extended to investigate the energetics of different conformers and isomers.
Below is an illustrative data table of typical calculated geometric parameters for a trifluoro(organooxy)boranuide system, based on DFT calculations found in the literature for analogous compounds.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | |
| B-O | 1.50 - 1.60 |
| B-F | 1.38 - 1.42 |
| C-O | 1.35 - 1.40 |
| Bond Angles (°) | |
| O-B-F | 108 - 111 |
| F-B-F | 107 - 110 |
| B-O-C | 115 - 120 |
Ab Initio Calculations of Electronic Properties and Reaction Pathways
Ab initio methods, while computationally more demanding than DFT, can provide a more rigorous treatment of electron correlation and are valuable for studying electronic properties and reaction pathways.
Electronic Properties: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be employed to accurately determine the electronic structure of this compound. researchgate.net This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and its behavior in electronic applications. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and its electronic excitation properties.
Reaction Pathways: Ab initio methods are instrumental in mapping out the potential energy surfaces for reactions involving this compound. This includes studying its formation from precursors and its subsequent reactions. By locating transition states and calculating activation barriers, one can gain a detailed understanding of the reaction kinetics and mechanisms. For example, the formation of the B-O bond can be modeled to understand the nucleophilic attack of a phenoxide on boron trifluoride.
A representative table of calculated electronic properties for a trifluoro(organooxy)boranuide system is presented below.
| Property | Calculated Value (MP2/aug-cc-pVTZ) |
| HOMO Energy | -7.0 to -8.0 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 5.0 to 7.0 eV |
| Dipole Moment | 4.0 to 6.0 Debye |
Computational Modeling of Catalytic Mechanisms and Transition States
While this compound itself may not be a catalyst, understanding its formation and reactions is crucial in the context of boron-mediated processes where similar species might act as intermediates. Computational modeling can elucidate the catalytic cycles in which such compounds might be involved.
Catalytic Mechanisms: In reactions where a phenoxy group is transferred or where a trifluoroborate acts as a fluoride (B91410) source, computational studies can help to delineate the step-by-step mechanism. This involves identifying all intermediates and transition states in the catalytic cycle.
Transition States: The geometry and energy of transition states are critical for understanding the rate-determining step of a reaction. For instance, in a hypothetical reaction where this compound participates in a fluoride transfer, the transition state for the cleavage of a B-F bond and the formation of a new bond can be modeled. The calculated activation energy for this step would provide insight into the reaction's feasibility.
Prediction of Spectroscopic Signatures from Theoretical Models
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds like this compound.
NMR Spectroscopy: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method are widely used to predict NMR chemical shifts. chemrxiv.org For this compound, the calculation of ¹¹B, ¹⁹F, ¹³C, and ¹H NMR chemical shifts would be crucial for its structural elucidation. worktribe.com The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT can aid in the assignment of peaks in the infrared (IR) and Raman spectra. The predicted vibrational modes, particularly those associated with the B-O, B-F, and C-O bonds, provide a spectroscopic fingerprint of the molecule.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. The calculated excitation energies and oscillator strengths can help to understand the nature of the electronic transitions, such as n → π* or π → π* transitions, within the molecule.
An example of predicted spectroscopic data is shown in the table below.
| Spectroscopic Data | Predicted Value/Range |
| ¹¹B NMR Chemical Shift | +2 to +5 ppm (relative to BF₃·OEt₂) |
| ¹⁹F NMR Chemical Shift | -140 to -150 ppm (relative to CFCl₃) |
| Key IR Frequencies (cm⁻¹) | |
| B-O Stretch | 950 - 1050 |
| B-F Stretch | 1100 - 1200 |
| UV-Vis Absorption Max (λₘₐₓ) | 260 - 280 nm |
Future Directions and Emerging Research Avenues in Trifluoro Phenyloxonio Boranuide Chemistry
Design of Novel Synthetic Methodologies with Enhanced Efficiency
The development of more efficient methods for synthesizing organotrifluoroborates is a key area of ongoing research. Traditional methods often involve the reaction of boronic acids with potassium hydrogen fluoride (B91410) (KHF2). However, newer strategies are being explored to improve yield, reduce waste, and increase the diversity of accessible structures.
One promising approach involves the direct nucleophilic substitution of halomethyltrifluoroborates. guidechem.com This method allows for the introduction of a wide range of functional groups, expanding the toolkit available to synthetic chemists. For instance, potassium bromomethyltrifluoroborate and iodomethyltrifluoroborate have been prepared and used as platforms to create novel, functionalized alkyltrifluoroborates with high yields (83-98%). guidechem.com
Furthermore, one-pot syntheses are being developed to streamline the preparation of complex organotrifluoroborates. An example is the synthesis of organo- chemicalbook.comlocalpharmaguide.comchem960.com-triazol-1-yl-trifluoroborates from haloalkyltrifluoroborates via a copper-catalyzed azide-alkyne cycloaddition, which proceeds in good yields (85-98%). chem960.com These advancements are crucial for making these valuable reagents more accessible for a variety of applications.
| Starting Material | Reagent | Product | Yield (%) |
| Haloalkyltrifluoroborates | NaN3 | Azidoalkyltrifluoroborates | 94-98 |
| Azidoalkyltrifluoroborates | Alkynes, CuI | Organo- chemicalbook.comlocalpharmaguide.comchem960.com-triazol-1-yl-trifluoroborates | 85-98 |
| Dibromomethane | n-BuLi, Triisopropyl borate, KHF2 | Potassium bromomethyltrifluoroborate | 78 |
| Diiodomethane | n-BuLi, Triisopropyl borate, KHF2 | Potassium iodomethyltrifluoroborate | 89 |
Exploration of Trifluoro(phenyloxonio)boranuide in Advanced Materials Science Applications
Organotrifluoroborates are increasingly being explored for their potential in advanced materials science. Their stability and predictable reactivity make them ideal building blocks for the synthesis of complex organic molecules with tailored electronic and photophysical properties. A significant application lies in their use in Suzuki-Miyaura cross-coupling reactions to create novel materials for the pharmaceutical, agrochemical, and materials-based industries. localpharmaguide.com
The development of functionalized organotrifluoroborates opens up possibilities for creating materials with specific properties. For example, the incorporation of chemicalbook.comlocalpharmaguide.comchem960.com-triazole moieties can be used to develop new materials for organic synthesis, medicinal chemistry, and materials science. chem960.com The robust nature of the trifluoroborate group allows for chemical modifications on other parts of the molecule without cleaving the carbon-boron bond, enabling the synthesis of complex and highly functionalized materials.
Integration with Flow Chemistry and Sustainable Synthetic Processes
The integration of organotrifluoroborate synthesis with flow chemistry represents a significant step towards more sustainable and efficient chemical manufacturing. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to handle unstable intermediates.
Development of More Robust and Recyclable Catalytic Systems
The development of robust and recyclable catalytic systems is crucial for the widespread adoption of organotrifluoroborate chemistry in industrial processes. While organotrifluoroborates are often used in conjunction with palladium catalysts in cross-coupling reactions, research is ongoing to develop more sustainable catalytic systems. localpharmaguide.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
